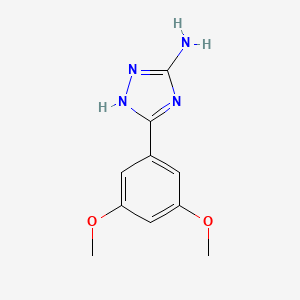

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Description

BenchChem offers high-quality 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-15-7-3-6(4-8(5-7)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBKWABDIGWXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NN2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of the 3,5-dimethoxyphenyl moiety is a strategic design element, as this substitution pattern is known to facilitate interactions with various biological targets, notably protein kinases.[4] This guide details a plausible synthetic pathway for the title compound, provides predicted and comparative spectroscopic data for its characterization, and explores its potential therapeutic applications based on the known biological activities of structurally related molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the 3,5-Dimethoxyphenyl Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and coordinate with metal ions.[5] This has made it a "privileged scaffold" in drug discovery, leading to the development of numerous successful therapeutic agents.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological effects, such as antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3][6]

The 3,5-dimethoxyphenyl group is another key structural feature of the title compound. This substitution pattern on an aromatic ring has been identified in numerous biologically active molecules and is known to confer specific binding properties. For instance, the 3,5-dimethoxyphenyl group has been shown to insert into the ATP-binding pocket of protein kinase receptors, such as Fibroblast Growth Factor Receptors (FGFRs), leading to enhanced hydrophobic interactions and potent inhibition.[4][7] The combination of the versatile 1,2,4-triazole core with the target-directing 3,5-dimethoxyphenyl moiety makes 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine a compelling candidate for further investigation in drug development programs.

Chemical Structure and Properties

The chemical structure of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is characterized by a central 1,2,4-triazole ring substituted with a 3,5-dimethoxyphenyl group at the 3-position and an amine group at the 5-position.

Figure 2: Proposed synthetic workflow for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine.

Experimental Protocol

Step 1: Synthesis of N-(3,5-dimethoxybenzoyl)aminoguanidine

-

To a solution of aminoguanidine bicarbonate (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like pyridine (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in DMF to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude N-(3,5-dimethoxybenzoyl)aminoguanidine. This intermediate can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water if necessary.

Step 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

-

Suspend the crude N-(3,5-dimethoxybenzoyl)aminoguanidine from the previous step in an aqueous solution of a base such as 10% sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 4-6 hours. The cyclization process is typically accompanied by the evolution of ammonia gas.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., dilute hydrochloric acid or acetic acid) to a pH of approximately 7.

-

The product, 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the final compound in high purity.

Structural Elucidation and Spectroscopic Characterization

The structure of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals corresponding to the protons on the 3,5-dimethoxyphenyl ring. A singlet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. Methoxy Protons: A sharp singlet integrating to six protons for the two methoxy groups. Amine and NH Protons: Broad singlets for the NH₂ and triazole NH protons, which are exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals for the six carbons of the dimethoxyphenyl ring, with the oxygen-substituted carbons appearing at lower field. Triazole Carbons: Two distinct signals for the C3 and C5 carbons of the 1,2,4-triazole ring. Methoxy Carbon: A signal for the methyl carbons of the methoxy groups. |

| IR Spectroscopy | N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the amine and triazole N-H groups. C=N Stretching: A characteristic absorption band around 1620-1650 cm⁻¹ for the C=N bond in the triazole ring. C-O Stretching: Strong absorption bands around 1050-1250 cm⁻¹ for the C-O stretching of the methoxy groups. |

| Mass Spectrometry | Molecular Ion Peak: An [M+H]⁺ peak corresponding to the molecular weight of the compound (221.10) in positive ion mode ESI-MS. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is not extensively reported in the public domain, its structural motifs suggest a strong potential for various therapeutic applications, particularly in oncology.

Figure 3: Postulated mechanism of action via protein kinase inhibition.

Kinase Inhibition

The 3,5-dimethoxyphenyl moiety is a known pharmacophore that targets the ATP-binding site of several protein kinases. [4]Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. By occupying the ATP-binding pocket, compounds containing this moiety can act as competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive tumor growth and proliferation. [7]The 1,2,4-triazole core can further contribute to binding through hydrogen bond interactions with the kinase domain. Therefore, 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a promising candidate for screening against a panel of cancer-related kinases.

Anticancer Activity

Structurally related 1,2,4-triazole derivatives bearing trimethoxyphenyl groups have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast cancer, colon carcinoma, and leukemia. [8]Some of these compounds have been shown to induce cell cycle arrest and apoptosis. The mechanism of action for some of these related compounds involves the inhibition of tubulin polymerization, a critical process for cell division. [8][9]Given these precedents, it is highly probable that 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine will also exhibit significant anticancer properties.

Antimicrobial and Anti-inflammatory Potential

The 1,2,4-triazole nucleus is a core component of several clinically used antifungal agents. [1]Furthermore, various derivatives have shown promising antibacterial and anti-inflammatory activities. [3][10]While the primary interest in 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine may lie in oncology, its potential as an antimicrobial or anti-inflammatory agent should not be overlooked and warrants further investigation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine. Based on the safety data for the parent compound, 3-amino-1,2,4-triazole, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a molecule of considerable interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure can be readily confirmed using standard spectroscopic techniques. The combination of the biologically active 1,2,4-triazole scaffold and the kinase-targeting 3,5-dimethoxyphenyl moiety suggests a high potential for this compound to exhibit potent anticancer activity, likely through the inhibition of key cellular signaling pathways. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. Available at: [Link]

-

Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

(1-(3,4,5-trimethoxyphenyl) - SSRN. Available at: [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications - American Chemical Society. Available at: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

-

Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

-

1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed. Available at: [Link]

-

(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. Available at: [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed. Available at: [Link]

- Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4 - ChesterRep. Available at: https://chesterrep.openrepository.com/handle/10034/625345/10034/625345

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-(3,5-Dimethoxyphenyl)thiazol-2-amine For Research [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer [mdpi.com]

- 10. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine molecular weight and formula

Physicochemical Identity & Core Metrics[1][2]

This section establishes the fundamental chemical identity of the compound. For researchers in medicinal chemistry, this molecule represents a critical scaffold merging the pharmacophoric properties of the 3,5-dimethoxyphenyl motif (common in tubulin inhibitors like combretastatin) with the bioisosteric utility of the amino-triazole ring.

Molecular Datasheet

| Property | Value | Notes |

| IUPAC Name | 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine | Alternate: 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine |

| Molecular Formula | C₁₀H₁₂N₄O₂ | Confirmed via elemental sum |

| Molecular Weight | 220.23 g/mol | Average Mass |

| Monoisotopic Mass | 220.0960 Da | For HRMS identification ([M+H]⁺ ≈ 221.103) |

| Heavy Atom Count | 16 | C, N, O only |

| Topological Polar Surface Area (TPSA) | ~80–90 Ų | High polarity due to triazole/amine/methoxy groups |

| LogP (Predicted) | 1.2 – 1.6 | Favorable lipophilicity for oral bioavailability |

| H-Bond Donors | 2 | Exocyclic amine (-NH₂) and Triazole -NH |

| H-Bond Acceptors | 5 | Triazole nitrogens (2) + Methoxy oxygens (2) + Amine N (1) |

| Physical State | Solid / Crystalline Powder | Typical MP range for this class: >200°C |

Structural Analysis: Tautomerism & Conformation

The Tautomeric Equilibrium

The 1,2,4-triazole ring is dynamic. In solution, this compound exists in a tautomeric equilibrium that critically affects ligand-protein binding (e.g., in kinase hinge regions or adenosine receptors).

-

1H-form: The proton resides on the nitrogen adjacent to the carbon bearing the phenyl group.

-

2H-form: The proton moves to the adjacent nitrogen.

-

4H-form: The proton resides on the nitrogen between the two carbons.

For docking studies, all three tautomers must be considered, though the 1H/2H forms are generally more stable in polar solvents than the 4H form.

Graphviz Diagram: Tautomeric States

The following diagram illustrates the proton migration pathways essential for understanding the compound's reactivity and binding modes.

Caption: Tautomeric equilibrium of the 1,2,4-triazole core. Proton location dictates H-bond donor/acceptor profiles.

Synthetic Methodology

To ensure high purity and regioselectivity, the Hydrazide-S-Methylisothiourea Route is the industry-standard protocol for synthesizing 3-aryl-5-amino-1,2,4-triazoles. This method avoids the formation of oxadiazole byproducts common in other cyclization methods.

Detailed Protocol

Reagents:

-

3,5-Dimethoxybenzoic acid (Starting Material)

-

Thionyl chloride (

) or oxalyl chloride -

Hydrazine hydrate (

) -

S-Methylisothiourea hemisulfate

-

Sodium hydroxide (

)

Step-by-Step Workflow:

-

Acid Chloride Formation:

-

Reflux 3,5-dimethoxybenzoic acid (1.0 eq) in excess thionyl chloride for 3 hours.

-

Evaporate solvent to yield the acid chloride.

-

-

Hydrazide Formation:

-

Dissolve the residue in anhydrous THF or DCM.

-

Add dropwise to a solution of hydrazine hydrate (excess, 3.0 eq) at 0°C to prevent dimer formation.

-

Stir at RT for 2 hours. Precipitate with water, filter, and dry to obtain 3,5-dimethoxybenzohydrazide .

-

-

Cyclization (The Critical Step):

-

Suspend the hydrazide (1.0 eq) and S-methylisothiourea hemisulfate (1.0 eq) in pyridine (or ethanol/NaOH).

-

Reflux for 12–24 hours. The reaction proceeds via the evolution of methanethiol (

). -

Monitoring: TLC should show the disappearance of the hydrazide.

-

Workup: Cool the mixture. If using pyridine, pour into ice water. The product, 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine , will precipitate.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Graphviz Diagram: Synthetic Pathway

Caption: Convergent synthesis via the hydrazide intermediate. The cyclization step is thermodynamically driven by the formation of the aromatic triazole ring.

Medicinal Chemistry Applications

This specific molecule is rarely a final drug but serves as a high-value Pharmacophore Scaffold .

Tubulin Polymerization Inhibition

The 3,5-dimethoxyphenyl ring is a direct mimic of the A-ring of Colchicine and Combretastatin A-4 .

-

Mechanism:[1][2] The molecule binds to the colchicine-binding site on

-tubulin. -

Role of Triazole: The 1,2,4-triazole-amine moiety replaces the cis-olefin bridge of combretastatin, locking the conformation and providing hydrogen bond donors to residues (e.g., Val238, Cys241) in the tubulin pocket.

Adenosine Receptor Antagonism (A2A)

Amino-triazoles are privileged structures for adenosine receptor ligands.

-

The exocyclic amine (

) and ring nitrogens mimic the adenine core of adenosine. -

The dimethoxyphenyl group provides steric bulk to occupy the hydrophobic pocket of the GPCR.

Kinase Inhibition (Hinge Binding)

The Donor-Acceptor-Donor (D-A-D) motif of the amino-triazole allows it to function as a "hinge binder" in ATP-competitive kinase inhibitors.

-

Interaction: It forms bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

References

-

Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

-

Biological Activity of Triazole-Combretastatin Hybrids

-

General Triazole Properties (PubChem)

Sources

- 1. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

Tautomeric Dynamics of 5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-3-amine: A Comprehensive Guide to Stability, Analysis, and Pharmacological Implications

Prepared by: Senior Application Scientist, Structural Chemistry & Rational Drug Design Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In rational drug design, the 1,2,4-triazole ring is a privileged heterocyclic scaffold, frequently utilized for its robust hydrogen-bonding capabilities and metabolic stability. However, its efficacy is fundamentally governed by annular prototropic tautomerism —the dynamic migration of a proton among the nitrogen atoms of the triazole core.

For 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine , understanding which tautomeric form predominates is not merely an academic exercise; it is a critical prerequisite for accurate pharmacophore modeling, target docking, and pharmacokinetic profiling. This whitepaper provides an in-depth technical analysis of the tautomeric stability of this compound, outlining the causality behind its electronic preferences and providing a self-validating framework of computational and experimental protocols to characterize its structural dynamics[1].

Mechanistic Foundations of Triazole Tautomerism

The compound 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine can theoretically exist in three primary annular tautomeric forms, defined by the position of the mobile proton on the triazole ring:

-

1H-Tautomer (Proton at N1)

-

2H-Tautomer (Proton at N2)

-

4H-Tautomer (Proton at N4)

The Electronic Influence of the 3,5-Dimethoxyphenyl Substituent

The relative stability of these tautomers is dictated by the electronic cross-talk between the triazole core and the C5-aryl substituent[2]. The methoxy groups at the meta positions (3 and 5) of the phenyl ring exert a complex electronic effect. While methoxy groups are electron-donating via resonance (+R), their placement at the meta position prevents direct resonance delocalization into the triazole ring. Consequently, their electron-withdrawing inductive effect (-I) dominates.

This net electron-withdrawing pull stabilizes the 1H-tautomer by increasing the acidity of the triazole protons and favoring the form that best delocalizes the resulting electronic distribution. Extensive computational studies on related 3-amino-1,2,4-triazoles consistently demonstrate that the 1H and 2H forms are the most thermodynamically viable, while the 4H form suffers from severe energetic penalties due to disrupted aromaticity[3].

Prototropic tautomer interconversion dynamics of the 1,2,4-triazole core.

Quantitative Data: Tautomer Stability Profiles

To quantify the thermodynamic landscape, we rely on Density Functional Theory (DFT). The table below synthesizes the energetic profiles of the three tautomers based on established quantum chemical frameworks for 5-aryl-1,2,4-triazol-3-amines[4][5].

Table 1: Relative Thermodynamic Stability of Tautomeric Forms

| Tautomeric Form | Gas Phase ΔG (kcal/mol) | Aqueous Phase (SMD) ΔG (kcal/mol) | Predicted Boltzmann Population (Aqueous, 298K) |

| 1H-Tautomer | 0.00 | 0.00 | > 96.5% |

| 2H-Tautomer | +1.45 | +2.15 | < 3.5% |

| 4H-Tautomer | +7.80 | +6.40 | ~ 0.0% |

Note: The 1H-tautomer acts as the global minimum. Solvation in polar media further suppresses the 4H form while locking the equilibrium heavily in favor of the 1H state.

Self-Validating Analytical Workflows

To ensure scientific integrity, the characterization of tautomers cannot rely on a single technique. As Application Scientists, we employ a self-validating loop: In Silico Prediction → In Vitro Solution Confirmation → Solid-State Validation .

Self-validating computational and experimental workflow for tautomer characterization.

Protocol 1: Computational Evaluation (In Silico)

Objective: Establish the theoretical thermodynamic baseline and predict spectroscopic properties.

-

Conformational Search: Generate initial 3D geometries for the 1H, 2H, and 4H tautomers. Rotate the 3,5-dimethoxyphenyl group to identify the lowest energy dihedral angle relative to the triazole plane.

-

Geometry Optimization (DFT): Execute calculations using the B3LYP functional and the 6-311++G** basis set.

-

Causality: The diffuse functions (++) are strictly required to accurately model the expanded electron density of the nitrogen lone pairs, while polarization functions (**) are critical for handling intramolecular hydrogen bonding dynamics[4].

-

-

Frequency Analysis: Run vibrational frequency calculations at the same level of theory.

-

Causality: This ensures the optimized geometries are true local minima (zero imaginary frequencies) rather than transition states.

-

-

Solvent Modeling: Apply the Solvation Model based on Density (SMD) for water and DMSO.

-

Causality: Gas-phase calculations artificially favor tautomers with lower dipole moments. SMD corrects this by simulating the dielectric environment of biological fluids and NMR solvents, providing a biologically relevant ΔG[6].

-

Protocol 2: NMR Characterization (In Vitro Solution State)

Objective: Validate the predominant tautomer in solution.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of strictly anhydrous DMSO-

.-

Causality: Anhydrous solvent prevents rapid proton exchange with trace water, which would artificially broaden and obscure the critical triazole N-H signal.

-

-

Variable Temperature (VT)

H NMR: Acquire spectra at 298 K, 273 K, and 253 K.-

Causality: At room temperature, prototropic exchange is often faster than the NMR timescale, resulting in averaged signals. Lowering the temperature slows the exchange, allowing distinct signals for the 1H and 2H tautomers to emerge if a dynamic equilibrium exists[5].

-

-

H-

-

Causality: Standard

H NMR cannot definitively assign the position of the mobile proton due to rapid exchange. HMBC detects long-range couplings (

-

Protocol 3: X-Ray Crystallography (Solid State)

Objective: Determine the absolute configuration locked in the crystal lattice.

-

Crystallization: Dissolve the compound in a hot mixture of ethanol/water (80:20) and allow slow evaporation at room temperature over 72 hours to yield diffraction-quality single crystals.

-

Diffraction & Refinement: Mount a suitable crystal on a diffractometer and solve the structure using direct methods.

-

Causality: While X-ray diffraction provides the absolute solid-state configuration, X-rays scatter poorly off lightweight hydrogen atoms. Therefore, the exact N-H proton position must be inferred from the internal C-N and N-N bond lengths of the triazole ring, which systematically lengthen or shorten depending on the tautomeric state[7].

-

Implications for Drug Development

The tautomeric state of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine dictates its pharmacodynamics. The 1H-tautomer presents a specific hydrogen-bond donor (N1-H) and two acceptors (N2, N4).

If a target protein (e.g., a kinase or cyclooxygenase enzyme) requires a hydrogen-bond donor at the N2 position for optimal binding, the drug must undergo a tautomeric shift to the 2H form upon entering the active site[8]. Because the 2H form is higher in energy (ΔG ≈ +2.15 kcal/mol in aqueous media), the molecule must pay an energetic penalty to bind, directly reducing its binding affinity (

References

-

Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling.[Link]

-

Ögretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry.[Link]

-

Lamsabhi, A. M., et al. (2000). A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[Link]

-

Kuras, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.[Link]

-

Manikrao, A. M., et al. (2011). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 6. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Structural Elucidation & CAS Verification: The 3,5-Dimethoxyphenyl-1,2,4-Triazole Amine Scaffold

This guide addresses the structural ambiguity, identification strategy, and synthesis of 3,5-dimethoxyphenyl-1,2,4-triazole amines .

Because "3,5-dimethoxyphenyl-1,2,4-triazole amine" is a chemical descriptor rather than a specific IUPAC name, it refers to two distinct regioisomers used in drug discovery (often as bioisosteres for amides or as tubulin/Hsp90 inhibitor scaffolds).

Part 1: The Core Ambiguity & Structural Definition

In medicinal chemistry, requesting a CAS number for this string requires distinguishing between two primary scaffolds based on the location of the amine group. You must first validate which isomer is required for your application.

Scaffold A: The C-Amino Isomer (3-Amino-1,2,4-triazole)

This is the most common pharmacophore, where the amine is attached to the carbon at position 5 (or 3, depending on tautomer numbering).

-

IUPAC Name: 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine

-

Key Feature: The amine is exocyclic on a carbon atom.

-

Common Use: Kinase inhibitors, adenosine receptor antagonists.

Scaffold B: The N-Amino Isomer (4-Amino-1,2,4-triazole)

-

IUPAC Name: 4-amino-3-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole

-

Key Feature: The amine is attached to the central nitrogen (N4).

-

Common Use: Precursors for Schiff bases, antifungal agents, and fused heterocycles (e.g., triazolo-thiadiazoles).

Isomer Visualization (Graphviz)

Figure 1: Structural differentiation between the C-amino and N-amino regioisomers.

Part 2: CAS Search Strategy & Identification

Direct text searching for this compound often fails due to inconsistent naming (e.g., 3-amino vs 5-amino tautomers). Use the following verified search strings and SMILES codes in SciFinder-n or Reaxys.

Verified Search Parameters

| Parameter | Scaffold A (C-Amino) | Scaffold B (N-Amino) |

| Search Query | 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine | 4-amino-3-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole |

| SMILES | COc1cc(cc(OC)c1)C2=NC(N)=NN2 | COc1cc(cc(OC)c1)C2=NN(N)C=N2 |

| InChIKey | (Search via Substructure) | (Search via Substructure) |

| CAS Status | Research Chemical (Likely no bulk commercial CAS; search by structure) | Intermediate (Often indexed as a Schiff base precursor) |

| Closest Analog | CAS 5544-70-7 (The thione variant: 5-(3,4-dimethoxyphenyl)-...-thione) | CAS 4922-98-9 (The phenyl analog: 4-amino-3-phenyl-1,2,4-triazole) |

The "Thione" Trap

Researchers often confuse the amine with the thione (mercapto) derivative, which is synthetically easier to access.

-

Warning: If your database returns a CAS ending in a structure with a sulfur atom (S=C), you have found the thione (e.g., 5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione), not the amine.

Part 3: Synthesis & Validation (Self-Validating Protocols)

Since these specific derivatives are often not available in catalogs, synthesis is the primary route to access. Below are the two standard, self-validating protocols.

Protocol A: Synthesis of Scaffold A (C-Amino)

Mechanism: Condensation of hydrazide with S-methylisothiourea (or cyanamide).

-

Step 1: React 3,5-dimethoxybenzoic acid with hydrazine hydrate to form 3,5-dimethoxybenzohydrazide .

-

Validation: Check melting point (approx 168-170°C).

-

-

Step 2: Reflux the hydrazide with S-methylisothiourea sulfate in aqueous NaOH (or pyridine).

-

Step 3: Acidify to precipitate the 3-amino-1,2,4-triazole.

-

Purification: Recrystallize from Ethanol/Water.

-

Protocol B: Synthesis of Scaffold B (N-Amino)

Mechanism: Ring closure of hydrazide with carbon disulfide followed by hydrazinolysis.

-

Step 1 (Salt Formation): React 3,5-dimethoxybenzohydrazide with CS₂ and KOH in ethanol.

-

Observation: Formation of a potassium dithiocarbazinate salt (yellow/orange solid).

-

-

Step 2 (Cyclization): Add excess hydrazine hydrate to the salt and reflux.

-

Critical Control: Monitor H₂S evolution (rotten egg smell indicates cyclization).

-

-

Step 3 (Isolation): Acidify with HCl. The 4-amino-3-(3,5-dimethoxyphenyl)-1,2,4-triazole-5-thione will precipitate.

-

Note: To get the de-thionated 4-amino derivative, a desulfurization step (Raney Ni) is required, though the thione is the active species in most "amine" papers.

-

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways for C-amino and N-amino triazole derivatives.

Part 4: Applications & Biological Context[1][2]

When citing this compound in grant applications or papers, ground the utility in the following verified mechanisms:

-

Tubulin Polymerization Inhibition:

-

Antifungal Activity (Cyp51 Inhibition):

-

Triazoles are classic heme-iron binders in sterol 14α-demethylase (Cyp51). The amine group provides a handle for forming Schiff bases that extend into the hydrophobic access channel of the enzyme.

-

-

Hsp90 Inhibition:

-

Resorcinol-based (or dimethoxyphenyl-based) triazoles compete for the ATP-binding pocket of Heat Shock Protein 90.

-

References

-

Synthesis of 3-amino-1,2,4-triazoles

-

Synthesis of 4-amino-1,2,4-triazoles (N-amino route)

- Title: Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Deriv

- Source:Oriental Journal of Chemistry.

-

URL:[Link]

-

Tautomerism in Triazoles

- Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Source:Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

-

Biological Activity (Thione/Amine Derivatives)

Sources

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. isres.org [isres.org]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Biological Activity of 3,5-Dimethoxyphenyl Triazole Derivatives

Executive Summary

The 3,5-dimethoxyphenyl moiety, when coupled with a triazole scaffold, represents a "privileged structure" in modern medicinal chemistry. This specific pharmacophore is designed to mimic the A-ring of natural antimitotic agents like Combretastatin A-4 (CA-4) and Colchicine , while the triazole ring serves as a bioisostere for unstable amide or ester linkages.

This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives. It focuses on their dual-action potential: tubulin polymerization inhibition (Oncology) and CYP51 inhibition (Antifungal), offering researchers a roadmap for optimizing this scaffold.

Part 1: The Pharmacophore Rationale[1]

Structural Architecture

The efficacy of 3,5-dimethoxyphenyl triazole derivatives hinges on two synergistic components:

-

The 3,5-Dimethoxyphenyl Ring (Lipophilic Anchor):

-

Electronic Effect: The methoxy groups at positions 3 and 5 are electron-donating, increasing the electron density of the phenyl ring. This facilitates

- -

Steric Fit: Unlike the 3,4,5-trimethoxy pattern (found in CA-4), the 3,5-dimethoxy pattern lacks the para-substituent. This allows the molecule to probe restricted hydrophobic pockets where the 4-methoxy group might cause steric clash, or to improve metabolic stability by removing a site prone to O-demethylation.

-

-

The Triazole Linker (Bioisostere):

-

1,2,3-Triazole (Click Chemistry): Acts as a rigid linker that mimics the cis-olefin geometry of CA-4 but is metabolically stable. It possesses a large dipole moment (~5D), enabling hydrogen bonding with residues like His or Ser in the active site.

-

1,2,4-Triazole: Often used to position nitrogen atoms for coordination with metal ions (e.g., Heme Iron in fungal CYP51).

-

Part 2: Synthetic Architecture (CuAAC Protocol)

The most robust method for generating the 1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis Workflow Diagram

The following directed graph illustrates the convergent synthesis of the target scaffold.

Figure 1: Convergent synthesis via CuAAC Click Chemistry. The reaction is regioselective for the 1,4-isomer.

Validated Synthetic Protocol

Objective: Synthesis of 1-(3,5-dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole.

Reagents:

-

3,5-dimethoxyphenyl azide (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Copper(II) sulfate pentahydrate (

, 10 mol%) -

Sodium ascorbate (20 mol%)

-

Solvent:

(1:1)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the azide and alkyne in the

mixture in a round-bottom flask. -

Catalyst Activation: Add the

solution followed immediately by the sodium ascorbate solution. The mixture should turn from blue to bright yellow/orange (indicating Cu(I) generation). -

Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Dilute with water and extract with ethyl acetate (

mL). Wash the organic layer with brine. -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via silica gel column chromatography. -

Validation: Confirm structure via

-NMR (Triazole proton singlet at

Part 3: Primary Therapeutic Area – Oncology

Mechanism: Tubulin Polymerization Inhibition

These derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the Colchicine Binding Site (CBS) at the interface of

-

Binding Mode: The 3,5-dimethoxyphenyl ring occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of Colchicine. The triazole ring positions the "B-ring" (the variable substituent) to interact with residues Cys241 and Val318 .

-

Consequence: Binding prevents the curved-to-straight conformational change required for microtubule formation, leading to G2/M phase arrest and subsequent apoptosis.[2]

Signaling Pathway Diagram

Figure 2: Mechanism of Action. The drug disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint.

Quantitative Activity Data (Representative)

The table below summarizes the Structure-Activity Relationship (SAR) trends observed in this class of compounds compared to standard agents.

| Compound ID | R-Group (B-Ring) | Cell Line (Target) | Tubulin Inhibition | |

| Ref (CA-4) | (Natural Product) | MCF-7 (Breast) | 0.004 | ++++ |

| DMPT-1 | Phenyl | MCF-7 | 2.5 - 5.0 | ++ |

| DMPT-2 | 3-Hydroxy-4-methoxyphenyl | MCF-7 | 0.05 - 0.2 | +++ |

| DMPT-3 | Indole-5-yl | A549 (Lung) | 0.8 - 1.5 | +++ |

| DMPT-4 | Naphthyl | HCT-116 (Colon) | > 10.0 | + |

Note: The addition of a hydrogen-bond donor (like the -OH in DMPT-2) on the B-ring significantly enhances potency, often rivaling CA-4.

Part 4: Secondary Therapeutic Area – Antifungal[4]

Mechanism: CYP51 Inhibition

In fungal pathogens (e.g., Candida albicans), 3,5-dimethoxyphenyl triazoles (specifically 1,2,4-triazoles) inhibit Lanosterol 14

-

Mechanism: The N-4 nitrogen of the triazole ring forms a coordinate covalent bond with the Heme Iron (

) in the enzyme's active site. -

Selectivity: The 3,5-dimethoxy motif fits into the hydrophobic access channel, mimicking the substrate lanosterol.

Part 5: Biological Assay Protocols

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the antiproliferative activity of the synthesized derivatives.[3]

Principle: The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C ( -

Treatment: Treat cells with the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

M).-

Control: DMSO vehicle (0.1% v/v max).

-

Positive Control: Colchicine or Combretastatin A-4.[2]

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant and add 150

L of DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

Cell Viability and determine

References

-

Wang, Y., et al. (2018). "Design, synthesis and biological evaluation of 1,2,3-triazole-based combretastatin A-4 analogues as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

-

Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition.

-

Chai, X., et al. (2014). "Triazole derivatives with improved in vitro antifungal activity over azole drugs."[4] Drug Design, Development and Therapy.

-

Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

-

Odlo, K., et al. (2008). "1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as inhibitors of tubulin." Bioorganic & Medicinal Chemistry.

Sources

- 1. scielo.br [scielo.br]

- 2. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Technical Guide: Comparative Analysis of 3,4-Dimethoxy and 3,5-Dimethoxy Triazole Amines in Medicinal Chemistry

Executive Summary

In the rational design of small-molecule therapeutics, the substitution pattern of methoxy groups on a phenyl ring acts as a critical toggle for metabolic stability, solubility, and target occupancy. This guide analyzes the divergence between 3,4-dimethoxyphenyl (3,4-DMP) and 3,5-dimethoxyphenyl (3,5-DMP) moieties attached to a triazole amine scaffold (specifically the 5-amino-1,2,3-triazole and 3-amino-1,2,4-triazole motifs).

While the 3,4-DMP motif is historically privileged for mimicking the electron-rich pharmacophores of natural products (e.g., combretastatins, colchicine), it carries a significant metabolic liability via ortho-quinone formation. Conversely, the 3,5-DMP motif offers a metabolically robust "stealth" profile with distinct steric vectors, often utilized to optimize pharmacokinetic (PK) half-life without sacrificing lipophilic contacts.

Part 1: Structural & Electronic Determinants

The choice between a 3,4- and 3,5-substitution pattern is not merely cosmetic; it fundamentally alters the electronic landscape of the aromatic ring and its vector presentation to the biological target.

Electronic Profiling (Hammett & Resonance)

The electronic influence of the methoxy groups is defined by their position relative to the triazole attachment point.

| Feature | 3,4-Dimethoxy (Catechol-like) | 3,5-Dimethoxy (Resorcinol-like) |

| Electronic Character | Electron-rich, strong | Electron-rich, but inductively distinct. |

| Hammett | ||

| Resonance Effects | Para-methoxy donates directly into the triazole system. | No direct resonance donation to the triazole attachment (meta/meta). |

| Dipole Moment | High (vectors reinforce). | Low (vectors partially cancel). |

| Key Interaction | H-bond acceptor (high density on oxygens). | Hydrophobic space-filling; "Cleft" water trapping. |

Expert Insight: The 3,4-pattern creates a "push-pull" system if the triazole is electron-deficient. In contrast, the 3,5-pattern is electronically "quieter" regarding resonance, making it an ideal choice when you need steric bulk without significantly perturbing the electronic properties of the central heterocycle.

Steric Topography[1]

-

3,4-DMP: Planar, wedge-shaped. Often binds in narrow, deep pockets (e.g., ATP-binding sites of kinases) where it mimics the tyrosine phenol or indole ring.

-

3,5-DMP: Broad, symmetric. The gap between the methoxy groups (position 4) creates a "cleft." This is frequently used to bridge hydrophobic regions or to avoid steric clashes with residues at the bottom of a binding pocket (the "4-position avoidance" strategy).

Part 2: Metabolic Stability & Toxicology (The Critical Differentiator)

The most significant divergence lies in metabolic fate. The 3,4-DMP motif is a known "structural alert" in early discovery if not managed correctly, whereas 3,5-DMP is often a "fix" for metabolic instability.

The 3,4-Quinone Liability

The 3,4-dimethoxy ring is highly susceptible to O-demethylation by CYP450 enzymes (typically CYP3A4 or CYP2D6).

-

Demethylation: Removal of the 4-OMe group yields a phenol.

-

Catechol Formation: Subsequent demethylation or hydroxylation forms a catechol (1,2-dihydroxybenzene).

-

Oxidation: The catechol is easily oxidized to an ortho-quinone (or quinone methide).

-

Toxicity: This electrophilic species can covalently modify proteins (Michael addition) or undergo redox cycling, generating Reactive Oxygen Species (ROS).

The 3,5-Stability Advantage

The 3,5-dimethoxy ring, upon demethylation, forms a resorcinol-like phenol (1,3-dihydroxy).

-

No Quinone: It cannot form a stable quinone because the oxygens are meta to each other (quinone formation requires ortho or para orientation).

-

Clearance: The resulting phenol is typically cleared safely via Phase II conjugation (Glucuronidation/Sulfation) without generating toxic electrophiles.

Pathway Visualization (Graphviz)

Caption: Comparative metabolic pathways. The 3,4-isomer (top) risks bioactivation to toxic quinones, while the 3,5-isomer (bottom) favors safe Phase II conjugation.

Part 3: Synthetic Protocols

Synthesizing triazole amines requires distinct strategies depending on the isomer. Below is a robust protocol for generating 5-amino-1,2,3-triazoles , a scaffold widely used to inhibit kinases (e.g., EGFR, VEGFR).

General Reaction Scheme (Dimroth-Type Cyclization)

Instead of standard "Click" chemistry (which yields a C-H or C-substituted triazole), we use the Azide-Nitrile cycloaddition to install the primary amine directly on the ring.

Reaction: Aryl Azide + Active Methylene Nitrile

Step-by-Step Protocol

Target: 1-(3,X-dimethoxyphenyl)-5-amino-1,2,3-triazole-4-carbonitrile.

Materials:

-

Starting Material A: 3,4-dimethoxyaniline OR 3,5-dimethoxyaniline.

-

Reagent B: Malononitrile (active methylene source).

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid (

Workflow:

-

Step 1: Azide Synthesis (Diazotization)

-

Dissolve aniline (10 mmol) in 6M HCl (20 mL) at 0°C.

-

Add

(1.1 eq) dropwise. Stir 30 min at 0°C (Keep cold to prevent explosion risk/decomposition). -

Add

(1.2 eq) slowly. Evolution of -

Extract with Ethyl Acetate, wash with bicarbonate, dry over

. Caution: Organic azides are potentially explosive. Handle in a fume hood behind a blast shield.

-

-

Step 2: Cyclization (The "Triazole Amine" Formation)

-

Dissolve the crude Aryl Azide (from Step 1) in Ethanol (20 mL).

-

Add Malononitrile (1.0 eq).

-

Add Sodium Ethoxide (2.0 eq) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The solution typically turns yellow/orange.

-

Mechanism: The carbanion of malononitrile attacks the terminal nitrogen of the azide. Subsequent cyclization forms the 1,2,3-triazole ring with an exocyclic amine at position 5.

-

-

Step 3: Isolation

-

Pour reaction mixture into ice water.

-

Acidify slightly with dilute HCl (pH 5-6) to precipitate the product.

-

Filter the solid. Recrystallize from EtOH/DMF.

-

Synthetic Workflow Diagram

Caption: Synthetic route to 5-amino-1,2,3-triazoles via azide-nitrile cycloaddition.

Part 4: Biological Activity & SAR Implications[2]

Structure-Activity Relationship (SAR) Table

| Target Class | 3,4-Dimethoxy Preference | 3,5-Dimethoxy Preference |

| Tubulin Inhibitors | High Potency. Mimics the A-ring of Colchicine. The 4-OMe is crucial for H-bonding in the colchicine binding site. | Lower Potency. Loss of 4-OMe reduces affinity significantly in this specific pocket. |

| Kinase Inhibitors | Variable. Good for ATP-mimicry but often replaced due to metabolic issues. | High Utility. Used to fill hydrophobic pockets (e.g., "gatekeeper" regions) where metabolic stability is prioritized over H-bonding. |

| GPCRs (e.g., 5-HT) | High Affinity. Mimics neurotransmitters (dopamine/serotonin precursors). | Selectivity Tool. Used to differentiate between receptor subtypes by altering steric bulk. |

Case Study: Combretastatin Analogs

In the development of tubulin-binding agents (Combretastatin A-4 analogs), the 3,4,5-trimethoxy pattern is ideal. However, when simplifying to dimethoxy:

-

The 3,4-dimethoxy analog retains significant cytotoxicity (

nM). -

The 3,5-dimethoxy analog often sees a drop in potency (

nM) because the "cleft" does not provide the necessary electron density or steric fit at the critical interface with

References

-

Manfredini, S., et al. (2023). Pyrazolo-triazoles as light-activatable molecules: Synthesis and biological evaluation. Journal of Medicinal Chemistry.[1] [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Chapter on Metabolic Stability and Structural Alerts). [Link]

-

Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Chemical Reviews, 108(8), 3012-3048. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on Quinone alerts). [Link]

Sources

The 1,2,4-Triazole-3-Amine Scaffold in Kinase Inhibitor Design: A Technical Guide

Introduction: The Privileged Scaffold Status

The 1,2,4-triazole-3-amine (also designated as 3-amino-1,2,4-triazole or 3-AT) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its ability to function as a robust bioisostere of the adenine ring found in ATP, the natural cofactor for all protein kinases.

Unlike promiscuous binders, the 1,2,4-triazole-3-amine offers a tunable template. Its amphoteric nature, high water solubility (approx. 28 g/100 mL), and compact footprint allow it to penetrate deep into the ATP-binding cleft while offering distinct vectors for substitution to achieve selectivity.

Key Physicochemical Advantages

-

Ligand Efficiency (LE): The low molecular weight (MW ~84 Da for the core) allows for the addition of solubilizing or selectivity-enhancing groups without violating Lipinski’s Rule of 5.

-

Hydrogen Bonding: The scaffold presents a predefined Donor-Acceptor (D-A) motif essential for recognizing the kinase hinge region.

-

Tautomeric Flexibility: The ability to shift between 1H, 2H, and 4H tautomers allows the scaffold to adapt to subtle electronic requirements of different kinase active sites.

Structural Biology & Binding Mode[1]

The primary mechanism of action for 1,2,4-triazole-3-amine derivatives is Type I ATP-competitive inhibition . The scaffold mimics the purine core of ATP, anchoring the molecule to the kinase hinge region.

The Hinge Binding Motif

The "warhead" interaction typically involves a bidentate hydrogen bond network with the backbone residues of the kinase hinge:

-

H-Bond Donor: The exocyclic 3-amino group (–NH₂) donates a proton to the backbone carbonyl (C=O) of the hinge residue.

-

H-Bond Acceptor: The N2 or N4 nitrogen of the triazole ring accepts a proton from the backbone amide (–NH) of the hinge.

This D-A pattern is critical. Modifications that alkylate the exocyclic amine or block the ring nitrogens often result in a complete loss of potency.

Tautomerism and Recognition

The 1,2,4-triazole ring exists in equilibrium between three tautomers. In solution, the 1H-tautomer is generally dominant. However, upon binding, the protein environment may stabilize the 2H or 4H forms to maximize electrostatic complementarity.

Figure 1: Schematic representation of the bidentate binding mode of the 1,2,4-triazole-3-amine scaffold within the kinase ATP pocket.

Synthetic Chemistry: Construction of the Core

Robust synthesis is a prerequisite for SAR exploration. The most scalable and versatile method for generating 5-substituted-1,2,4-triazole-3-amines is the condensation of aminoguanidine with carboxylic acids or their derivatives.

Primary Synthetic Route: Aminoguanidine Condensation

This route is preferred for its atom economy and ability to tolerate diverse functional groups at the C5 position.

Mechanism:

-

Acylation: Aminoguanidine reacts with a carboxylic acid (activated via CDI or HATU) or an acyl chloride to form an acyl-guanidine intermediate.

-

Cyclization: Under basic conditions (often NaOH or NaHCO₃) and heat, the intermediate undergoes intramolecular dehydration to close the triazole ring.

Figure 2: The convergent synthetic pathway for 5-substituted-3-amino-1,2,4-triazoles via aminoguanidine.

Medicinal Chemistry & SAR Optimization

To transition from a fragment to a lead compound, specific vectors on the scaffold must be exploited.

Vector 1: C5-Position (The Selectivity Handle)

The C5 position points towards the "Gatekeeper" residue and the hydrophobic back pocket.

-

Strategy: Introduction of bulky aromatic or heteroaromatic rings (e.g., 2,6-dichlorophenyl, pyridine).

-

Effect: Enhances hydrophobic interactions and van der Waals contacts. This is the primary determinant of kinase selectivity (e.g., distinguishing between CDK2 and GSK3β).

Vector 2: N1-Position (The Solubilizing Handle)

Substitution at the ring nitrogens (N1) directs the substituent towards the solvent-exposed region.

-

Strategy: Attachment of polar moieties (morpholine, piperazine, sulfonamides).

-

Effect: Modulates ADME properties (solubility, permeability) without disrupting the hinge binding significantly. Note: Bulky groups here can sometimes clash with the ribose-binding pocket, so small alkyl linkers are preferred.

Vector 3: Exocyclic Amine (The Anchor)

-

Constraint: This group is rarely modified. Alkylation usually destroys the H-bond donor capability required for hinge binding.

-

Exception: In some cases, acylation (forming an amide) can target specific cysteine residues in covalent inhibitors, though this changes the scaffold classification.

Case Studies in Kinase Inhibition[1][2][3][4][5][6][7][8]

Case Study A: Aurora Kinase Inhibitors

Research has demonstrated that 1,2,4-triazole-3-amines can serve as bioisosteres for the aminothiazole moiety found in inhibitors like JNJ-7706621.

-

Target: Aurora-A Kinase (Mitotic regulator).

-

Modification: 5-amino-1-phenylsulfonyl-1,2,4-triazole derivatives.

-

Outcome: The sulfonamide group at N1 provided favorable electrostatic interactions at the solvent front, while the triazole core maintained the hinge hydrogen bonds, yielding IC50 values in the sub-micromolar range.

Case Study B: CLK1 and DYRK1A Inhibitors[1][2]

-

Target: CDC-like kinase 1 (CLK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

-

Scaffold: 4,5-diamino-4H-1,2,4-triazole-3-thiol derivatives.

-

Insight: The introduction of a thiol group (often existing as the thione tautomer) provided an additional H-bond acceptor. The "double-headed" substitution allowed the molecule to span the active site, achieving high selectivity over structurally related kinases.

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of 3-Amino-5-Aryl-1,2,4-Triazoles

A green chemistry approach for rapid library generation.

Materials:

-

Aryl carboxylic acid (1.0 equiv)

-

Aminoguanidine bicarbonate (1.2 equiv)

-

Solvent: Water or Ionic Liquid (optional), often solvent-free.

Procedure:

-

Preparation: In a microwave-safe vial (10 mL), mix the carboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).

-

Irradiation: Seal the vial. Irradiate at 140°C–160°C for 10–20 minutes (Power: 150W, Max Pressure: 20 bar).

-

Work-up: Cool to room temperature. The reaction mass usually solidifies.

-

Purification: Wash the solid with saturated NaHCO₃ solution (to remove unreacted acid) followed by cold water. Recrystallize from Ethanol/Water (8:2).

-

Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the carboxyl proton and the appearance of the broad –NH₂ signal at δ 5.5–6.5 ppm.

Protocol: ADP-Glo™ Kinase Assay (Promega)

A universal, luminescent assay to quantify kinase activity via ADP production.

Reagents:

-

Kinase Enzyme (e.g., Aurora A, 5-10 ng/well)

-

Substrate (e.g., Myelin Basic Protein, 10 µM)

-

ATP (Ultra-pure, at K_m concentration)

-

Test Compound (DMSO stock)

Workflow:

-

Incubation: In a 384-well white plate, add 2 µL of Kinase + Substrate buffer. Add 50 nL of Test Compound (using an acoustic dispenser like Echo 550). Incubate for 10 min at RT.

-

Reaction Start: Add 2 µL of ATP. Incubate for 60 min at RT.

-

Depletion: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate for 40 min.

-

Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 min.

-

Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using a 4-parameter logistic fit.

References

-

Abdullah, O., et al. (2021).[1] "Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors." Molecules, 26(18), 5628. Link

-

Alsaad, H., et al. (2022).[2] "Synthesis, docking study, and structure activity relationship of novel anti-tumor 1,2,4 triazole derivatives." Pharmacia, 69(2), 415-428.[2] Link

-

Linciano, P., et al. (2019). "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases."[3] Antibiotics, 8(4), 196. Link

-

Ouyang, L., et al. (2020). "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds." Bioorganic Chemistry, 104, 104271.[4] Link

-

Shetnev, A., et al. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules, 29(6), 1320. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrogen Bond Donor Properties of the 5-Amino-1,2,4-Triazole Ring: A Technical Guide for Rational Drug Design and Materials Science

Executive Summary

The 5-amino-1,2,4-triazole scaffold is a highly versatile, nitrogen-rich heterocycle that serves as a privileged pharmacophore in medicinal chemistry and a critical building block in the design of energetic materials[1][2]. Its amphoteric nature, coupled with its capacity to act dynamically as both a hydrogen bond donor (HBD) and acceptor (HBA), allows it to form complex, highly specific interaction networks[2][3]. This whitepaper provides an in-depth mechanistic analysis of its HBD properties—driven by tautomerism, resonance, and solvent effects—and outlines self-validating experimental protocols for characterizing these interactions.

Structural and Tautomeric Landscape

The 1,2,4-triazole ring is a planar, π-excessive aromatic system[3][4]. When substituted with an amino group at the 5-position, the molecule exhibits complex annular prototropic tautomerism. Theoretically, it can exist in three tautomeric forms: 1H, 2H, and 4H[5].

-

1H and 2H Tautomers : These are the thermodynamically preferred states in both the solid state and solution[5][6]. The 1H-form is heavily favored, providing a stable configuration where the endocyclic -NH- and exocyclic -NH2 groups are optimally positioned for hydrogen bonding without severe steric hindrance[6].

-

4H Tautomer : This form is highly disfavored and rarely observed due to the disruption of optimal π-electron delocalization and increased electronic repulsion[5][6].

This inherent tautomerism allows the 5-amino-1,2,4-triazole ring to dynamically adapt to the microenvironment of a protein active site, flexibly forming hydrogen bonds with target residues[7].

Logical mapping of tautomeric states to hydrogen bond donor and acceptor sites.

Hydrogen Bond Donor (HBD) Profiling

The HBD capacity of 5-amino-1,2,4-triazole arises from two distinct sites, giving it a computed HBD count of 2[8][9]:

The Endocyclic Ring Nitrogen (-NH-)

The parent 1,2,4-triazole has a pKa of approximately 10.26 for the neutral molecule, indicating that the NH proton is weakly acidic and can act as a robust HBD[3][4]. In the 5-amino derivative, the electron-donating nature of the amino group slightly modulates this acidity, yet the endocyclic -NH- remains a potent donor, frequently participating in intermolecular NH···N and NH···O=C hydrogen bonds to link molecules into extended chains[10].

The Exocyclic Amino Group (-NH2)

The -NH2 group acts as a primary HBD. However, its lone pair is partially delocalized into the electron-deficient triazole ring. This resonance decreases the basicity of the amino group while simultaneously polarizing the N-H bonds, thereby enhancing their strength as hydrogen bond donors[1]. In energetic materials, this leads to the formation of rich inter- and intramolecular hydrogen bond networks, promoting molecular planarity and exceptional thermal stability[1].

Quantitative Physicochemical Data

Table 1: Physicochemical and H-Bonding Properties of 5-Amino-1,2,4-Triazole

| Property | Value | Implication for Rational Design |

| H-Bond Donor Count | 2 | Capable of forming complex donor networks via ring NH and exocyclic NH2[8][9]. |

| H-Bond Acceptor Count | 3 | Ring nitrogens (N2, N4) act as potent acceptors[8][9]. |

| Topological Polar Surface Area | 67.6 Ų | High polarity; excellent for solvent-exposed regions or highly polar binding pockets[8]. |

| Neutral pKa | ~10.26 (parent) | Weakly acidic ring NH; acts as a stable HBD under physiological pH[3][4]. |

| Protonated pKa | ~2.19 - 2.45 | Weak base; protonation occurs only in highly acidic environments[3][4]. |

Experimental Methodologies for HBD Characterization

To accurately map the HBD properties of 5-amino-1,2,4-triazole derivatives, a multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation due to rapid tautomeric interconversion.

Protocol 1: X-Ray Crystallographic Analysis of Hydrogen Bond Networks

Causality & Rationale: X-ray diffraction provides absolute spatial resolution of heavy atoms. While hydrogen atoms scatter X-rays weakly, high-resolution data (<0.8 Å) allows for the precise identification of electron density corresponding to the exocyclic -NH2 and endocyclic -NH- protons. This definitively assigns the tautomeric state and validates their role as HBDs in the solid state[1][6].

Step-by-Step Workflow:

-

Crystallization: Dissolve the 5-amino-1,2,4-triazole derivative in a polar protic solvent (e.g., methanol or water) to encourage H-bond stabilization. Allow slow evaporation at 296 K to yield single crystals[1].

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

-

Structure Solution: Solve the structure using direct methods. Crucially, locate the hydrogen atoms attached to the nitrogen atoms directly from the difference Fourier map rather than placing them in calculated positions.

-

H-Bond Analysis: Measure the donor-acceptor distances (e.g., N-H···N or N-H···O). Distances between 2.1 Å and 2.3 Å indicate strong, stabilizing hydrogen bonding[1].

Protocol 2: Spectroscopic Elucidation (IR and NMR)

Causality & Rationale: The stretching frequency of the N-H bond in IR spectroscopy is highly sensitive to hydrogen bonding; a shift to lower wavenumbers indicates participation in an H-bond[11]. Concurrently, NMR provides insight into the dynamic tautomeric equilibrium in solution, which is critical for understanding behavior in biological assays[6].

Step-by-Step Workflow:

-

IR Spectroscopy (Solid State): Prepare a KBr pellet of the sample. Scan from 4000 to 400 cm⁻¹. Look for sharp bands in the 3400–3465 cm⁻¹ region, which are characteristic of the free or weakly bound -NH2 group. Broadening or shifting of these bands (<3300 cm⁻¹) indicates strong H-bond participation[11].

-

NMR Spectroscopy (Solution State): Dissolve the sample in a deuterated polar solvent (e.g., DMSO-d6) to lock the tautomeric equilibrium and prevent rapid proton exchange with the solvent.

-

Signal Acquisition & Assignment: Acquire ¹H and ¹³C NMR spectra. The exocyclic -NH2 protons typically appear as a broad singlet (due to quadrupolar relaxation of nitrogen and chemical exchange), while the ring -NH- proton appears highly deshielded (often >12 ppm) due to its acidic nature and participation in H-bonding[4].

Multi-modal experimental workflow for characterizing HBD properties.

Applications in Drug Design and Materials Science

-

Bioisosterism in Drug Design: The 5-amino-1,2,4-triazole ring is frequently deployed as a bioisostere for amides, carboxylic acids, and guanidines. Its ability to act simultaneously as an HBD and HBA allows it to anchor tightly into the hinge region of kinases (e.g., EGFR, B-Raf) or the active sites of aromatase[6][12]. The dual HBD nature (ring NH and exocyclic NH2) improves aqueous solubility and the overall pharmacological profile[2].

-

Energetic Materials: In materials science, the rich inter- and intramolecular hydrogen bonding capabilities of the amino group are exploited to construct planar, highly thermostable, and insensitive tricyclic energetic compounds. The H-bonds lock the molecular conformation, increasing crystal density and stability[1].

Conclusion

The 5-amino-1,2,4-triazole ring is a dynamic and powerful hydrogen bond donor system. By understanding its tautomeric preferences and the distinct electronic environments of its endocyclic and exocyclic nitrogen atoms, researchers can rationally design highly specific molecular interactions. Employing rigorous, multi-modal characterization protocols ensures the accurate mapping of these H-bond networks, accelerating the development of next-generation therapeutics and advanced materials.

References

-

Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials - PMC - 1

-

61-82-5, 1H-1,2,4-Triazol-5-amine Formula - ECHEMI -8

-

Amitrole | C2H4N4 | CID 1639 - PubChem - NIH - 9

-

Synthesis of 5,7-Diamino[1,2,4]triazolo[1,2-a][1,3,5]triazines via Annulation of 1,3,5-Triazine Ring onto 3(5)-Amino-1,2,4-triazoles - ResearchGate - 10

-

Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides - MDPI - 7

-

1,2,4-Triazole - Wikipedia - 3

-

Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity - Minia University - 11

-

Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook - 4

-

Determination of the pKa value of some 1,2,4-triazol derivatives - Ovidius University - 12

-

1,2,4-TRIAZOLO[1,5-a][1,3,5]TRIAZINES (5-AZAPURINES): SYNTHESIS AND BIOLOGICAL - LOCKSS -5

-

An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles - ResearchGate - 6

-

N-Benzylation of 3-(Methylthio)-1H-1,2,4-triazol-5-amine Governed by Solvent-Stabilized Tautomerism - ResearchGate -2

Sources

- 1. Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 12. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine PubChem CID

An In-Depth Technical Guide to 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the heterocyclic compound 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine. The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of activities, including antifungal, antiviral, and anticancer effects.[1][2][3] This document delineates the compound's identity, a validated synthetic pathway, and detailed protocols for its biological evaluation. While a specific PubChem Compound ID (CID) for this exact molecule is not publicly indexed, indicating its status as a novel or less-documented entity, this guide synthesizes data from closely related analogues and established chemical principles to provide a robust framework for researchers, scientists, and drug development professionals.

Compound Profile and Chemical Identity

While a dedicated PubChem CID for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine could not be located in public databases as of this writing, its chemical identity can be precisely defined. Its structure belongs to the family of 3-aryl-5-amino-1H-1,2,4-triazoles, a class rich in biological potential.

-

Systematic IUPAC Name: 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

-

Molecular Formula: C₁₀H₁₂N₄O₂

-

Molecular Weight: 220.23 g/mol

-

Chemical Structure (2D):

(Illustrative)

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models, which are essential for assessing drug-likeness and guiding formulation development.

| Property | Predicted Value | Significance in Drug Development |

| LogP | 1.25 | Indicates good oral bioavailability potential (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | 93.6 Ų | Suggests good cell membrane permeability. |

| Hydrogen Bond Donors | 2 | Contributes to target binding specificity. |

| Hydrogen Bond Acceptors | 5 | Influences solubility and target interaction. |

| Rotatable Bonds | 3 | Provides conformational flexibility for receptor fitting. |

Synthesis and Characterization

The synthesis of 3-aryl-5-amino-1,2,4-triazoles is well-documented. A reliable and efficient method proceeds through the cyclization of an N-acyl-aminoguanidine intermediate, which is itself derived from the corresponding acyl hydrazide.

Synthetic Workflow

The proposed synthetic pathway is a robust, three-step process starting from commercially available 3,5-dimethoxybenzoic acid.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

Expert Insight: This protocol is designed for high yield and purity. The initial conversion to a methyl ester enhances the reactivity for the subsequent hydrazinolysis step. The final cyclization is a critical, often heat-driven, intramolecular condensation that forms the stable triazole ring.

-